5-[1-{2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(furan-2-ylmethyl)pentanamide
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Overview
Description
The compound 5-(1-{[(3,5-DICHLOROPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(FURAN-2-YL)METHYL]PENTANAMIDE is a complex organic molecule that features a quinazolinone core, a dichlorophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-{[(3,5-DICHLOROPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(FURAN-2-YL)METHYL]PENTANAMIDE typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: This step involves the reaction of the quinazolinone intermediate with 3,5-dichlorophenyl isocyanate to form the carbamoyl derivative.
Attachment of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where the furan-2-ylmethylamine reacts with the carbamoyl intermediate.
Final Coupling: The final step involves coupling the pentanamide chain to the quinazolinone core, typically using peptide coupling reagents like EDCI or HATU in the presence of a base like DIPEA.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include:
Use of Continuous Flow Reactors: To improve reaction efficiency and scalability.
Purification Techniques: Such as recrystallization, chromatography, or distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(1-{[(3,5-DICHLOROPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(FURAN-2-YL)METHYL]PENTANAMIDE: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups in the quinazolinone core can be reduced to form alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted dichlorophenyl derivatives.
Scientific Research Applications
5-(1-{[(3,5-DICHLOROPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(FURAN-2-YL)METHYL]PENTANAMIDE: has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features.
Biological Studies: Investigation of its biological activity, including potential anti-inflammatory, anticancer, or antimicrobial properties.
Chemical Biology: Use as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 5-(1-{[(3,5-DICHLOROPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(FURAN-2-YL)METHYL]PENTANAMIDE involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammation, cell proliferation, or microbial growth.
Pathways Involved: The compound could modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone and 6,7-dimethoxyquinazolin-4(3H)-one.
Dichlorophenyl Compounds: Compounds like 3,5-dichlorophenyl isocyanate and 3,5-dichlorophenylamine.
Furan Derivatives: Compounds like furan-2-carboxylic acid and 2-furylmethylamine.
Uniqueness
5-(1-{[(3,5-DICHLOROPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(FURAN-2-YL)METHYL]PENTANAMIDE: is unique due to its combination of a quinazolinone core, a dichlorophenyl group, and a furan ring, which imparts distinct chemical and biological properties not commonly found in other compounds.
Properties
Molecular Formula |
C26H24Cl2N4O5 |
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Molecular Weight |
543.4 g/mol |
IUPAC Name |
5-[1-[2-(3,5-dichloroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide |
InChI |
InChI=1S/C26H24Cl2N4O5/c27-17-12-18(28)14-19(13-17)30-24(34)16-32-22-8-2-1-7-21(22)25(35)31(26(32)36)10-4-3-9-23(33)29-15-20-6-5-11-37-20/h1-2,5-8,11-14H,3-4,9-10,15-16H2,(H,29,33)(H,30,34) |
InChI Key |
MZVJMUNYOSVLHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC(=O)NC3=CC(=CC(=C3)Cl)Cl)CCCCC(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
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